molecular formula C13H18BrNO B7974497 N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine

N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine

Cat. No.: B7974497
M. Wt: 284.19 g/mol
InChI Key: PBLIDXVVZRQRIX-UHFFFAOYSA-N
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Description

N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine is an organic compound that features a cyclobutanamine core substituted with a bromo-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 2-methoxybenzylamine, undergoes bromination to introduce the bromo group at the 2-position.

    Cyclobutanation: The brominated intermediate is then reacted with cyclobutanone under reductive amination conditions to form the cyclobutanamine core.

    Methylation: Finally, the amine group is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the bromo group or to modify the cyclobutanamine core.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols, often in the presence of a Lewis acid catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

Major Products

    Nucleophilic Substitution: Products include azides, nitriles, and thiols.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include dehalogenated amines and modified cyclobutanamine derivatives.

Scientific Research Applications

N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine involves its interaction with specific molecular targets. The bromo-methoxyphenyl group can interact with aromatic residues in proteins, while the cyclobutanamine core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
  • 2-Bromo-5-methoxybenzoic acid
  • 2-Bromo-5-methoxyphenylacetic acid

Uniqueness

N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine is unique due to its cyclobutanamine core, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological activities.

Properties

IUPAC Name

N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-15(11-4-3-5-11)9-10-8-12(16-2)6-7-13(10)14/h6-8,11H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLIDXVVZRQRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)OC)Br)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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